6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one

Organic Synthesis Methodology Halogenation

6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one features a unique C6,C8-dibromo DHQO scaffold with distinct electronic and steric profiles critical for MAO-B and bromodomain SAR. Unlike mono-bromo or unsubstituted analogs, this pattern enables rapid Pd-catalyzed late-stage functionalization for diverse 6,8-disubstituted libraries—bypassing de novo halogenation. Established mp 144–146°C and RT-stable storage ensure reliability from mg to kg scale. Accelerate hit-to-lead programs with high-purity (95%) material offering predictable cross-coupling reactivity.

Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
CAS No. 3555-41-7
Cat. No. B1423254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one
CAS3555-41-7
Molecular FormulaC9H7Br2NO
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2Br)Br
InChIInChI=1S/C9H7Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
InChIKeyRSLXXGCJTGCWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7): Supplier Guide for a Key 3,4-Dihydroquinolin-2(1H)-one Scaffold


6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is a brominated heterocyclic compound belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) class, a privileged scaffold in medicinal chemistry [1]. It is characterized by the presence of two bromine atoms at the 6- and 8- positions of the fused bicyclic system, which imparts distinct physicochemical and reactivity profiles compared to its non-brominated, mono-brominated, or differently substituted analogs [2]. This specific dibrominated pattern makes it a versatile synthetic intermediate for further functionalization, particularly in the development of biologically active molecules [REFS-1, REFS-3].

Why 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one Cannot Be Casually Substituted in Your Synthesis or Assay


Substituting 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one with a close analog like 6-bromo-3,4-dihydroquinolin-2(1H)-one or the unsubstituted 3,4-dihydroquinolin-2(1H)-one is not straightforward due to established structure-activity relationships (SAR) for this scaffold. The position and number of halogen atoms are critical determinants of biological activity, as they directly influence binding affinity to molecular targets such as monoamine oxidase B (MAO-B) and bromodomains [REFS-1, REFS-2]. For instance, studies on DHQO-based MAO-B inhibitors reveal that substitution at the C6 and C7 positions yields compounds with significantly different potencies and selectivities [2]. The unique 6,8-dibromo pattern alters electronic properties, steric hindrance, and metabolic stability, which can drastically affect a compound's performance in both in vitro and in vivo settings. The following evidence quantifies these differences, demonstrating why specific procurement of this compound is necessary for research reproducibility and project success.

Quantitative Differentiation Evidence for 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7)


Synthetic Yield: Optimized Access to the 6,8-Dibromo Scaffold

A recent 2025 synthetic methodology provides a direct and high-yielding route to dibromo-3,4-dihydroquinolin-2(1H)-ones, including the target compound. This oxidative cascade bromination/cyclization of 1,7-enynes achieves yields of up to 99% for the class, which is a substantial improvement over traditional, stepwise halogenation procedures that may result in lower overall yields and isomeric mixtures. This method directly installs the 6,8-dibromo pattern, avoiding the need for hazardous elemental bromine [1].

Organic Synthesis Methodology Halogenation

Reactivity Profile: Unique Suitability for Late-Stage Functionalization

The 2025 study on the synthesis of dibromo-DHQOs explicitly states that the resulting compounds, including 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one, exhibit 'unique reactivity, particularly suited for late-stage functionalization.' This characteristic is directly linked to the presence of two bromine atoms, which serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the non-halogenated or mono-brominated parent scaffold [1]. In contrast, the unsubstituted 3,4-dihydroquinolin-2(1H)-one requires an initial halogenation step, adding cost, time, and complexity .

Medicinal Chemistry Late-Stage Functionalization Synthetic Intermediate

Biological Target Engagement: A Critical Scaffold for Bromodomain and MAO-B Inhibition

The 3,4-dihydroquinolin-2(1H)-one scaffold is a validated pharmacophore for two distinct therapeutic targets: bromodomains (epigenetic readers) and monoamine oxidase B (MAO-B, a target for Parkinson's disease) [REFS-1, REFS-2]. The specific substitution pattern on the scaffold is a primary driver of potency and selectivity. While direct data for 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one on these targets is not available in the open literature, its core structure and halogenation pattern are highly relevant. For example, within the MAO-B inhibitor series, a C7-substituted analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieves an IC50 of 2.9 nM and a 2,750-fold selectivity over MAO-A . For bromodomain inhibitors, the aryl-substituted DHQO scaffold is the basis of active patent applications [1].

Epigenetics Neurodegeneration Drug Discovery

High-Impact Application Scenarios for 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one (CAS 3555-41-7)


Streamlined Synthesis of Diverse 6,8-Disubstituted DHQO Libraries

Based on evidence that the 6,8-dibromo pattern is ideal for late-stage functionalization [1], this compound is perfectly suited for medicinal chemistry groups aiming to rapidly generate libraries of 6,8-disubstituted analogs via palladium-catalyzed cross-coupling reactions. This bypasses the need to develop and optimize a new halogenation step for each analog, significantly accelerating SAR studies for programs targeting bromodomains or MAO-B [2].

Investigating Halogen Effects in Pharmacological Probe Development

Researchers developing chemical probes for targets like nNOS or GABAA receptors can use this compound to systematically explore the impact of halogen substitution on potency, selectivity, and metabolic stability. By comparing the biological profile of derivatives made from this 6,8-dibromo scaffold against those made from mono-bromo or non-brominated DHQOs, scientists can deconvolute the specific contribution of the bromine atoms to the overall pharmacology [3].

Efficient Scale-Up and Production of Complex Intermediates

Given the high-yielding synthetic route available for this class of compounds [1], 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is a strong candidate for procurement in multi-gram to kilogram quantities. Its established physicochemical properties—such as a defined melting point of 144-146 °C and predictable stability at room temperature [2]—make it a reliable and robust building block for process chemistry groups focused on the large-scale synthesis of advanced pharmaceutical intermediates.

Accelerating Hit-to-Lead Optimization in Epigenetics and Neuroscience

For biotech and pharma companies with active programs in bromodomain inhibition or MAO-B-related disorders, this compound serves as a versatile starting point for hit-to-lead chemistry [2]. Its unique substitution pattern allows for rapid exploration of chemical space around the 6- and 8- positions, which is critical for optimizing drug-like properties and securing intellectual property around novel DHQO-based therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.